molecular formula C20H22N2O2 B588874 Apovincaminic Acid-d4 CAS No. 1329624-60-3

Apovincaminic Acid-d4

Cat. No. B588874
CAS RN: 1329624-60-3
M. Wt: 326.432
InChI Key: ZFCQLDAGNBFMJQ-PFJDKSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apovincaminic Acid-d4 is the deuterium labeled Apovincaminic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used for research purposes only .


Synthesis Analysis

Apovincaminic Acid-d4 is identified as a primary active metabolite of Vinpocetine (VP) by the hydrolysis reaction in vivo . Approximately 75% of VP is hydrolyzed into its main active metabolite AVA, leading to a low bioavailability of (6.2 ± 1.9)% in vivo .


Molecular Structure Analysis

The molecular formula of Apovincaminic Acid-d4 is C20H18D4N2O2 . The molecular weight is 326.43 . The IUPAC name is (15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo .


Physical And Chemical Properties Analysis

Apovincaminic Acid-d4 is a solid substance . It should be stored at 4° C . Its melting point is >180° C (dec.) .

Safety and Hazards

Apovincaminic Acid-d4 is for research use only . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions of Apovincaminic Acid-d4 research could involve the development of a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine . This could be helpful in ensuring the more effective and safer use of the vinpocetine in the future given the increasing range of suggested indications for its use .

properties

IUPAC Name

(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-PFJDKSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apovincaminic Acid-d4

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